N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
This compound belongs to the imidazo[2,1-c][1,2,4]triazine family, characterized by a fused bicyclic heterocyclic core (imidazole and triazine rings) with a 4-oxo group at position 2. Key structural features include:
- 8-(4-Methoxyphenyl) substituent: Aromatic substitution at position 8, likely influencing lipophilicity and target binding.
- N-[3-(Dimethylamino)propyl] carboxamide at position 3: A polar side chain that may enhance solubility and modulate pharmacokinetics.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-22(2)10-4-9-19-16(25)15-17(26)24-12-11-23(18(24)21-20-15)13-5-7-14(27-3)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUUCGZNZUHFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-c][1,2,4]triazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dimethylamino propyl group: This step typically involves nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction and conditions.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Substituent-Driven Pharmacological Implications
- 8-Aryl Substituents: The 4-methoxyphenyl group in the target compound may enhance DNA intercalation or kinase inhibition compared to phenyl () or p-tolyl () analogs, owing to its electron-donating methoxy group .
- Carboxamide Side Chains: Dimethylaminopropyl (target compound) vs. hydroxypropyl (): The former’s tertiary amine may enhance basicity and membrane permeability, while the latter’s hydroxyl group improves solubility . Propyl () lacks ionizable groups, favoring passive diffusion but risking metabolic instability .
Core Heterocycle Differences :
- Imidazo[2,1-c][1,2,4]triazine (target) vs. imidazo[5,1-d]tetrazine (): The latter’s tetrazine ring is more electron-deficient, enhancing reactivity as an alkylating agent (e.g., temozolomide) .
Biological Activity
N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with a unique chemical structure that has attracted attention for its potential biological activities. This compound is characterized by an imidazo[2,1-c][1,2,4]triazine core and is being investigated for applications in medicinal chemistry due to its promising pharmacological properties.
Chemical Structure
The compound's IUPAC name is N-[3-(dimethylamino)propyl]-8-(4-methoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide. Its molecular formula is , and it has a CAS number of 946361-00-8. The structure features several functional groups that contribute to its biological activity.
Biological Activity
Research has indicated that this compound exhibits significant biological activity across various assays. Key areas of interest include:
- Anticancer Properties : The compound has shown promise in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp), a major factor contributing to MDR. In vitro studies indicated that it enhances the uptake of chemotherapeutic agents like doxorubicin and Rhodamine 123 in P-gp-overexpressing cells by significant folds compared to controls .
- Mechanism of Action : The interaction with P-gp suggests that the compound may bind to specific sites on the protein, altering its transport function. Kinetic assays have demonstrated competitive inhibition characteristics with respect to Rho123 transport and non-competitive inhibition regarding doxorubicin efflux .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Study on MDR Reversal :
- Objective : To evaluate the ability of the compound to reverse drug resistance in human cervical carcinoma cells.
- Findings : The compound significantly increased intracellular accumulation of doxorubicin and Rho123 in resistant cell lines compared to untreated controls. The enhancement was dose-dependent and comparable to established P-gp inhibitors like verapamil .
- Inhibition Assays :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
